Hypochlorite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

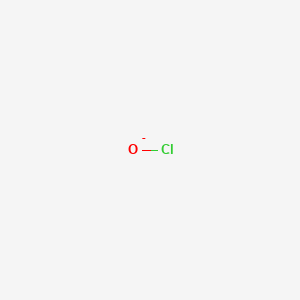

Hypochlorite (ClO⁻) is a chlorine oxyanion with potent oxidizing and antimicrobial properties. It is widely used in disinfection, water treatment, and industrial processes due to its ability to disrupt microbial cell walls and degrade organic matter . Sodium this compound (NaOCl), the most common this compound salt, is commercially available in aqueous solutions (e.g., household bleach at 5–6% concentration) and exhibits broad-spectrum efficacy against bacteria, viruses, and fungi . Its mechanism involves generating reactive oxygen species (ROS) and chlorinating biomolecules, leading to pathogen inactivation . This compound salts, including calcium (Ca(OCl)₂) and potassium (KOCl) this compound, are structurally similar but differ in solubility, stability, and application-specific performance .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Las sales de hipoclorito se preparan típicamente mediante la reacción de gas cloro con una solución de un hidróxido adecuado. Por ejemplo, el hipoclorito de sodio se puede sintetizar haciendo burbujear gas cloro a través de una solución de hidróxido de sodio: [ \text{Cl}2 + 2\text{NaOH} \rightarrow \text{NaCl} + \text{NaOCl} + \text{H}_2\text{O} ] Esta reacción se lleva a cabo a bajas temperaturas para evitar la descomposición del hipoclorito {_svg_3}.

Métodos de producción industrial: La producción industrial de hipoclorito de sodio implica la electrólisis de salmuera (solución de cloruro de sodio). Las reacciones clave son: [ 2\text{Cl}^- \rightarrow \text{Cl}2 + 2e^- \quad \text{(en el ánodo)} ] [ 2\text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2\text{OH}^- \quad \text{(en el cátodo)} ] El gas cloro producido en el ánodo reacciona con el hidróxido de sodio formado en el cátodo para producir hipoclorito de sodio {_svg_4}.

Análisis De Reacciones Químicas

Tipos de reacciones: El hipoclorito experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Oxidación: El hipoclorito es un agente oxidante fuerte y puede oxidar una amplia gama de compuestos orgánicos e inorgánicos. Por ejemplo, oxida los iones yoduro a yodo: [ \text{ClO}^- + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{I}2 + \text{Cl}^- + \text{H}_2\text{O} ]

Reducción: El hipoclorito se puede reducir a iones cloruro en presencia de agentes reductores. Por ejemplo, reacciona con iones tiosulfato: [ \text{ClO}^- + 2\text{S}_2\text{O}_3^{2-} \rightarrow \text{Cl}^- + \text{S}_4\text{O}_6^{2-} ]

Sustitución: El hipoclorito también puede participar en reacciones de sustitución, como la cloración de compuestos orgánicos. Por ejemplo, reacciona con amoníaco para formar cloraminas: [ \text{NH}_3 + \text{ClO}^- \rightarrow \text{NH}_2\text{Cl} + \text{OH}^- ]

Reactivos y condiciones comunes: Los reactivos comunes utilizados en reacciones con hipoclorito incluyen ácidos (por ejemplo, ácido clorhídrico), bases (por ejemplo, hidróxido de sodio) y agentes reductores (por ejemplo, tiosulfato de sodio). Las reacciones generalmente se llevan a cabo en soluciones acuosas bajo condiciones controladas de pH {_svg_5} .

Productos principales: Los productos principales formados a partir de reacciones de hipoclorito incluyen gas cloro, cloraminas y varios compuestos orgánicos e inorgánicos oxidados o clorados .

Aplicaciones Científicas De Investigación

Water Treatment

Disinfection of Drinking Water:

Hypochlorite is one of the most commonly used disinfectants in water treatment processes. It is effective against a broad spectrum of pathogens, including bacteria, viruses, and protozoa. The active species responsible for its antimicrobial activity is hypochlorous acid (HOCl), which is formed when this compound is dissolved in water.

- Usage Statistics:

Case Study: Emergency Water Disinfection

During the cholera outbreak in Douala, Cameroon (2004), handmade devices were employed for continuous delivery of this compound to disinfect wells. This intervention significantly reduced the incidence of waterborne diseases during the emergency response .

Healthcare Applications

Disinfectant in Medical Facilities:

this compound has been utilized as a disinfectant in healthcare settings for over a century due to its effectiveness and low cost. Key applications include:

- Hyperchlorination of potable water to prevent Legionella colonization.

- Disinfection of surfaces and equipment in hospitals.

- Decontamination of medical waste before disposal .

Clinical Use:

The properties of this compound make it suitable for various clinical applications:

- Disinfection of laundry and environmental surfaces.

- Cleaning blood spills and decontaminating surgical instruments.

Despite the availability of alternative disinfectants, hypochlorites remain prevalent due to their efficacy against a wide range of microorganisms .

Industrial Applications

Bleaching Agent:

this compound is widely used in the textile and paper industries as a bleaching agent. It effectively removes color from fabrics and pulp, enhancing the quality of the final product.

- Consumption Data:

Wastewater Treatment:

Sodium this compound plays a crucial role in treating wastewater by disinfecting effluents before they are released into the environment. This process helps prevent the spread of pathogens and protects public health.

Food Safety

Sanitization in Food Processing:

this compound solutions are employed to sanitize equipment and surfaces in food processing facilities. They are particularly effective at controlling microbial contamination during food production and handling.

- Application in Agriculture:

This compound is also used to sanitize fruits and vegetables during growth and post-harvest processing, ensuring food safety from farm to table .

Environmental Impact and Safety Considerations

While hypochlorites are effective disinfectants, their use can lead to the formation of disinfection byproducts (DBPs) when they react with organic matter in water. Some DBPs have been linked to health risks; thus, monitoring and managing their concentrations is essential .

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Water Treatment | Drinking water disinfection | Broad-spectrum antimicrobial activity |

| Healthcare | Surface disinfection | Cost-effective; rapid action |

| Industrial | Bleaching textiles/paper | Enhances product quality |

| Food Safety | Sanitization of food processing | Reduces microbial contamination |

| Wastewater Treatment | Effluent disinfection | Protects public health |

Mecanismo De Acción

El hipoclorito ejerce sus efectos principalmente a través de sus fuertes propiedades oxidantes. Reacciona con ácidos grasos y aminoácidos, lo que lleva a la degradación de las membranas celulares y las proteínas. Esto da como resultado la interrupción de las funciones celulares y, en última instancia, la muerte celular .

Objetivos moleculares y vías:

- El hipoclorito reacciona con los grupos amino de las proteínas para formar cloraminas, que interrumpen el metabolismo celular.

- Oxida los grupos sulfhidrilo en las enzimas, lo que lleva a la inactivación de las enzimas bacterianas esenciales .

Comparación Con Compuestos Similares

Hypochlorite Salts: Sodium, Calcium, and Potassium this compound

Table 1: Comparative Properties of Common this compound Salts

Key Findings :

- Sodium this compound is preferred for liquid formulations (e.g., wound irrigation at 0.0125–3% concentrations) due to its rapid dissolution and predictable activity .

- Calcium this compound offers superior shelf life and chlorine content (65–70% active Cl₂ vs. NaOCl’s 10–15%), making it ideal for long-term storage (e.g., emergency water treatment) .

- Potassium this compound is less stable and rarely used commercially, though its solubility profile suits specialized chemical reactions .

This compound vs. Hypochlorous Acid (HOCl)

Table 2: this compound vs. Hypochlorous Acid

Key Findings :

- Hypochlorous acid (HOCl) exhibits superior antimicrobial activity at neutral pH, targeting biofilms and pathogens like Porphyromonas gingivalis in periodontal disease . In contrast, this compound’s efficacy diminishes in organic-rich environments due to rapid chlorine consumption .

- HOCl is generated electrolytically or via dilution of this compound solutions. It is 80–200 times more effective than this compound at equivalent chlorine concentrations in neutralizing Staphylococcus aureus .

Dental Disinfection

- Sodium this compound (3%) reduces dentin microhardness by 12–15% due to collagen degradation, whereas chitosan-hypochlorite blends mitigate this effect .

- HOCl (0.025%) shows comparable antibacterial efficacy to NaOCl in root canal irrigation but preserves dentin structural integrity .

Wound Care

- Dakin’s solution (0.0125% NaOCl) and HOCl-based products (e.g., Vashe) both reduce bacterial loads, but HOCl avoids cytotoxicity to fibroblasts, enhancing wound healing .

Water Treatment

- Calcium this compound achieves 99.99% E. coli inactivation at 2 mg/L, outperforming sodium this compound in turbid water due to slower chlorine release .

Actividad Biológica

Hypochlorite, particularly in the form of sodium this compound (NaClO), is widely recognized for its potent antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various microorganisms, and implications for health and safety.

This compound acts primarily as a powerful oxidizing agent. Its biological activity can be attributed to several mechanisms:

- Oxidative Stress Induction : this compound generates reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and nucleic acids. This oxidative stress leads to cell death in microorganisms .

- Enzymatic Inhibition : The high pH of sodium this compound (typically above 11) disrupts the integrity of bacterial cell membranes by denaturing proteins essential for cellular functions. It irreversibly inhibits key enzymes through oxidation of thiol groups (–SH), essential for microbial metabolism .

- Chloramination Reactions : this compound can react with amino acids to form chloramines, which interfere with cellular metabolism and contribute to its antimicrobial effects .

Efficacy Against Microorganisms

Numerous studies have demonstrated the effectiveness of this compound against a wide range of pathogens. The following table summarizes findings from various research studies regarding the concentration and exposure time required for effective microbial reduction:

| Microorganism | Concentration (ppm) | Exposure Time (min) | Log Reduction |

|---|---|---|---|

| E. coli | 3 | 30 | ≥2 |

| Salmonella spp. | 5 | 30 | 5.8 |

| Listeria monocytogenes | 6.36 | 30 | 7.5 |

| Staphylococcus aureus | 10 | 10 | ≥6 |

These results indicate that sodium this compound is highly effective at low concentrations, making it suitable for use in various disinfection applications, including food processing and healthcare settings .

Case Studies

- Dental Applications : Sodium this compound is commonly used in endodontics due to its ability to dissolve organic tissue and eliminate bacteria from root canals. A study showed that a concentration of 1% NaClO significantly reduced bacterial counts during endodontic treatment .

- Food Safety : In the food industry, this compound is employed to sanitize surfaces and equipment. Research indicates that using NaClO in poultry processing effectively reduces pathogenic bacteria, thus enhancing food safety .

- Water Disinfection : this compound is widely used in municipal water treatment facilities for its ability to eliminate pathogens from drinking water supplies. A systematic review highlighted its effectiveness in reducing microbial contamination while noting the importance of managing potential disinfection by-products .

Safety and Biocompatibility

While this compound is effective as a disinfectant, its use must be carefully managed to avoid cytotoxic effects on human tissues. Studies suggest that lower concentrations (0.5% to 1%) are biocompatible and result in minimal tissue reaction, making them suitable for medical applications . However, higher concentrations can cause significant damage to tissues and should be used cautiously.

Q & A

Basic Research Questions

Q. What experimental design strategies are effective for optimizing hypochlorite concentration in biopolymer extraction protocols?

- Methodological Answer : Box-Behnken Design (BBD) is widely used to optimize this compound concentration in processes like polyhydroxyalkanoate (PHA) extraction. For example, a study tested five variables (e.g., this compound concentration, incubation time) across 43 experiments, achieving yields between 6.91% and 27.70%. Response Surface Methodology (RSM) models can quantify interactions between variables, balancing yield and environmental impact .

Q. How do researchers standardize this compound-based sterilization protocols in plant tissue culture studies?

- Methodological Answer : Sodium this compound (3%) is commonly used for seed sterilization, with immersion times calibrated to avoid tissue damage. A study on sesame seeds employed a 2-minute sterilization step followed by rinsing, ensuring contamination control without compromising germination rates. Protocols should specify concentration, exposure time, and post-treatment rinsing steps to ensure reproducibility .

Propiedades

Key on ui mechanism of action |

Sodium hypochlorite mediate its antimicrobial action by reacting with fatty acids and amino acids. Via saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol. This reduces the surface tension of the remaining solution. Sodium hypochlorite may react with amino acids to neutralize them and form water and salt. Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism. Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups. Eventually hypochlorous acid and hypochlorite ions degrade and hydrolyze amino acids. |

|---|---|

Número CAS |

14380-61-1 |

Fórmula molecular |

ClO- |

Peso molecular |

51.45 g/mol |

Nombre IUPAC |

hypochlorite |

InChI |

InChI=1S/ClO/c1-2/q-1 |

Clave InChI |

WQYVRQLZKVEZGA-UHFFFAOYSA-N |

SMILES |

[O-]Cl |

SMILES canónico |

[O-]Cl |

Punto de ebullición |

Decomposes at 40 (sodium hypochlorite) |

Key on ui other cas no. |

14380-61-1 |

Descripción física |

Salts between a metal ion (most commonly the sodium ion, calcium ion, or potassium ion) and the hypochlorite group ClO-. Toxic by ingestion and inhalation. Powerful irritants to the skin, eyes and mucous membranes. May cause ignition when in contact with organic materials. When involved in a fire they may accelerate combustion or cause an explosion. |

Solubilidad |

Soluble (sodium hypochlorite) |

Sinónimos |

Hypochlorite Hypochlorous Acid Hypochlorous Acids |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.